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Compound of Interest

Compound Name: PKUMDL-WQ-2201

Cat. No.: B1678510 Get Quote

An In-depth Analysis of a Novel Allosteric Inhibitor of Phosphoglycerate Dehydrogenase

This technical guide provides a comprehensive overview of the physicochemical properties,

mechanism of action, and experimental evaluation of PKUMDL-WQ-2201, a selective allosteric

inhibitor of 3-phosphoglycerate dehydrogenase (PHGDH). This document is intended for

researchers, scientists, and drug development professionals interested in the therapeutic

potential of targeting the serine biosynthesis pathway in oncology.

Core Molecular Data
PKUMDL-WQ-2201 is a small molecule inhibitor designed to target PHGDH, a key enzyme in

the de novo serine synthesis pathway, which is often upregulated in cancer.

Property Value Source(s)

Molecular Weight 351.81 g/mol [1][2][3][4]

Chemical Formula C₁₅H₁₄ClN₃O₃S [1][2][5]

CAS Number 592474-91-4 [1]

Purity ≥98% [1][3]

Solubility Soluble to 100 mM in DMSO [1]

Storage Store at -20°C [1][2]
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Mechanism of Action: Allosteric Inhibition of
PHGDH
PKUMDL-WQ-2201 functions as a negative allosteric modulator of PHGDH.[1][4] Unlike

competitive inhibitors that bind to the active site, PKUMDL-WQ-2201 binds to a distinct

allosteric site on the enzyme, inducing a conformational change that reduces its catalytic

activity.[6] This targeted inhibition of PHGDH disrupts the serine biosynthesis pathway within

cancer cells, leading to reduced proliferation and tumor growth.[6]

The following diagram illustrates the inhibitory effect of PKUMDL-WQ-2201 on the serine

synthesis pathway.
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Caption: Allosteric inhibition of PHGDH by PKUMDL-WQ-2201.

Experimental Protocols
This section details the key experimental methodologies used to characterize the activity of

PKUMDL-WQ-2201.

PHGDH Enzyme Inhibition Assay
Objective: To determine the in vitro inhibitory activity of PKUMDL-WQ-2201 on PHGDH.

Methodology:

Recombinant human PHGDH enzyme is incubated with varying concentrations of PKUMDL-
WQ-2201.
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The enzymatic reaction is initiated by the addition of the substrate, 3-phosphoglycerate (3-

PG), and the cofactor NAD+.

The production of NADH is coupled to a fluorescent reporter system, allowing for the

measurement of enzyme activity over time.

The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

For PKUMDL-WQ-2201, the reported IC₅₀ is 35.7 µM.[1][4][6]

The general workflow for a PHGDH inhibitor screening assay is depicted below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b1678510?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/28042046/
https://www.researchgate.net/publication/311972789_Rational_Design_of_Selective_Allosteric_Inhibitors_of_PHGDH_and_Serine_Synthesis_with_Anti-tumor_Activity
https://pmc.ncbi.nlm.nih.gov/articles/PMC9617204/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1678510?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Assay Preparation

Enzymatic Reaction

Data Acquisition

Dispense PKUMDL-WQ-2201
(or control) into assay plate

Add PHGDH enzyme solution

Initiate reaction with
3-PG and NAD+

Incubate at room temperature

Measure fluorescence to
determine NADH production

Calculate IC50 value

Click to download full resolution via product page

Caption: Workflow for PHGDH enzyme inhibition assay.

Cell Viability and Proliferation Assays
Objective: To assess the effect of PKUMDL-WQ-2201 on the viability and proliferation of

cancer cell lines.

Methodology:
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Cancer cell lines, particularly those with high PHGDH expression (e.g., MDA-MB-468), are

seeded in multi-well plates.

Cells are treated with a range of concentrations of PKUMDL-WQ-2201 for a specified period

(e.g., 72 hours).

Cell viability is measured using standard methods, such as the CellTiter-Glo® luminescent

cell viability assay.

The half-maximal effective concentration (EC₅₀) is determined from the resulting dose-

response curves. PKUMDL-WQ-2201 has shown dose-dependent suppression of cell

viability in various cancer cell lines.[1][4]

In Vivo Xenograft Mouse Model
Objective: To evaluate the anti-tumor efficacy of PKUMDL-WQ-2201 in a living organism.

Methodology:

Immunocompromised mice (e.g., NOD/SCID) are subcutaneously or orthotopically implanted

with human cancer cells (e.g., MDA-MB-468).

Once tumors reach a palpable size, mice are randomized into treatment and vehicle control

groups.

PKUMDL-WQ-2201 is administered to the treatment group, typically via intraperitoneal

injection, on a defined schedule.

Tumor volume and body weight are monitored regularly throughout the study.

At the end of the study, tumors are excised and may be used for further analysis. Studies

have shown that PKUMDL-WQ-2201 inhibits tumor growth in xenograft mouse models.[1][4]

[6]

The logical flow of an in vivo xenograft study is outlined below.
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Caption: Experimental workflow for in vivo xenograft studies.

Quantitative Data Summary
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Assay Type Cell Line Parameter Value Source(s)

Enzyme

Inhibition
- IC₅₀ 35.7 µM [1][4][6]

Cell Viability

MDA-MB-468

(PHGDH-

amplified)

EC₅₀ 6.90 µM [6]

Cell Viability

HCC70

(PHGDH-

amplified)

EC₅₀ 10.0 µM [6]

In Vivo Efficacy
MDA-MB-468

Xenograft
-

Significant tumor

growth inhibition
[1][6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1678510#pkumdl-wq-2201-molecular-weight-and-
formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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